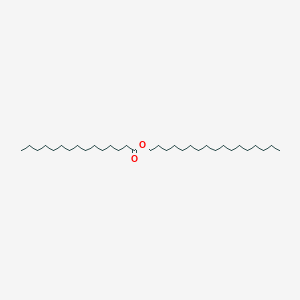
Heptadecyl pentadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptadecyl pentadecanoate is an ester compound formed from heptadecanol and pentadecanoic acid. It is a long-chain fatty acid ester, which is often found in various natural sources and has applications in different fields due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
Heptadecyl pentadecanoate can be synthesized through the esterification reaction between heptadecanol and pentadecanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to ensure the removal of water formed during the reaction, which drives the equilibrium towards ester formation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. Additionally, the use of solid acid catalysts, such as ion-exchange resins, can be employed to enhance the reaction rate and simplify the separation process.
化学反応の分析
Types of Reactions
Heptadecyl pentadecanoate, like other esters, undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into heptadecanol and pentadecanoic acid in the presence of water and an acid or base catalyst.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a new ester and alcohol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses strong acids like hydrochloric acid, while basic hydrolysis (saponification) uses bases like sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide are commonly used.
Reduction: Lithium aluminum hydride is a typical reducing agent for esters.
Major Products Formed
Hydrolysis: Heptadecanol and pentadecanoic acid.
Transesterification: A new ester and an alcohol.
Reduction: Heptadecanol and pentadecanol.
科学的研究の応用
Heptadecyl pentadecanoate has various applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and as a component of biological membranes.
Medicine: Explored for its potential in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the formulation of cosmetics, lubricants, and surfactants due to its emollient properties.
作用機序
The mechanism of action of heptadecyl pentadecanoate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. It can integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, it may act as a substrate for enzymes like lipases, which hydrolyze the ester bond to release the constituent alcohol and acid, which can then participate in various metabolic pathways.
類似化合物との比較
Similar Compounds
Pentadecanoic acid: A saturated fatty acid with similar chain length but without the ester linkage.
Heptadecanol: A long-chain alcohol that forms the alcohol component of heptadecyl pentadecanoate.
Stearic acid: Another long-chain saturated fatty acid, but with an 18-carbon chain.
Uniqueness
This compound is unique due to its ester linkage, which imparts different physical and chemical properties compared to its constituent alcohol and acid. The ester bond makes it more hydrophobic and less reactive than the free acid or alcohol, making it suitable for applications where stability and hydrophobicity are desired.
特性
CAS番号 |
36617-34-2 |
|---|---|
分子式 |
C32H64O2 |
分子量 |
480.8 g/mol |
IUPAC名 |
heptadecyl pentadecanoate |
InChI |
InChI=1S/C32H64O2/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-34-32(33)30-28-26-24-22-20-16-14-12-10-8-6-4-2/h3-31H2,1-2H3 |
InChIキー |
MRXBUGMIKSZUDS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



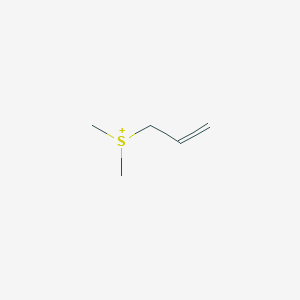


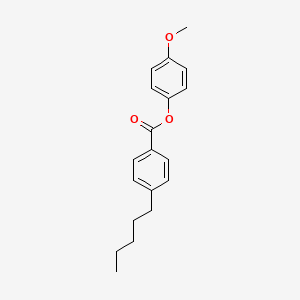
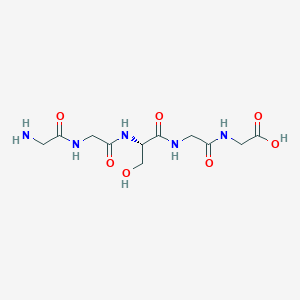
![1,1'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]bis(8-aminonaphthalen-2(1H)-one)](/img/structure/B14666393.png)
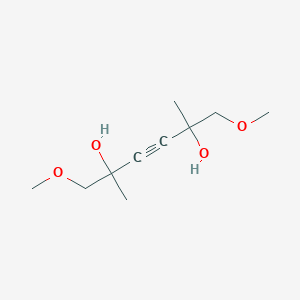


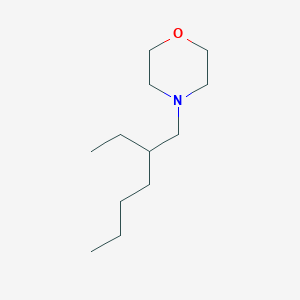
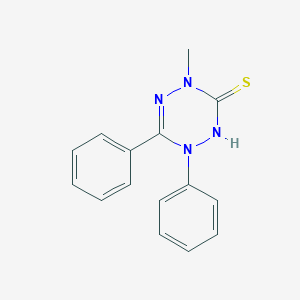
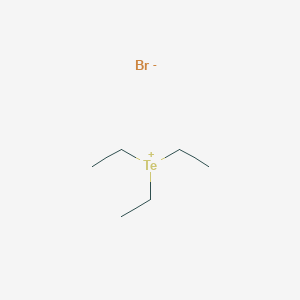
![N-Ethyl-N-({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)ethanamine](/img/structure/B14666428.png)
